Einecs 301-598-9
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Overview
Description
Einecs 301-598-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for Einecs 301-598-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale chemical synthesis processes that adhere to stringent safety and environmental regulations .
Chemical Reactions Analysis
Einecs 301-598-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
Einecs 301-598-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 301-598-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects.
Comparison with Similar Compounds
Einecs 301-598-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By examining these similarities and differences, researchers can better understand the specific advantages and limitations of this compound .
Properties
CAS No. |
68649-38-7 |
---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;6-3-1-5-2-4-7/h15-16H,5-14H2,1-4H3,(H,17,18);5-7H,1-4H2 |
InChI Key |
QCVJYWVDDHAGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)NCCO |
Origin of Product |
United States |
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